Methyl 3-amino-4-hydroxybenzoate
Overview
Description
Methyl 3-amino-4-hydroxybenzoate, also known as benzoic acid, 3-amino-4-hydroxy-, methyl ester, is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a beige solid that is slightly soluble in DMSO and methanol . This compound is used in various applications, including as an intermediate in organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Methyl 3-amino-4-hydroxybenzoate (C8H9NO3) is a complex organic compound It’s known that aminobenzoates, the class of compounds to which it belongs, are used as building blocks in the assembly of a wide range of microbial natural products .
Mode of Action
It’s known that aminobenzoates interact with their targets through noncovalent bonds . These interactions can lead to changes in the target molecules, affecting their function and potentially leading to various downstream effects.
Biochemical Pathways
This compound is involved in several biochemical pathways. It’s known that the ortho-, meta-, and para- regioisomers of aminobenzoate are building blocks for a wide range of microbial natural products .
Result of Action
It’s known that aminobenzoates can have a wide range of effects, depending on their specific targets and the biochemical pathways they’re involved in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, it’s known to be toxic to aquatic life with long-lasting effects . Therefore, its use should be carefully managed to minimize environmental impact.
Biochemical Analysis
Cellular Effects
The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, has not been extensively studied .
Dosage Effects in Animal Models
The effects of Methyl 3-amino-4-hydroxybenzoate at different dosages in animal models have not been extensively studied. Therefore, information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
There is also limited information available on any effects the compound may have on metabolic flux or metabolite levels .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is also currently unavailable .
Preparation Methods
Methyl 3-amino-4-hydroxybenzoate can be synthesized from methanol and 3-amino-4-hydroxybenzoic acid . The reaction involves esterification, where methanol reacts with 3-amino-4-hydroxybenzoic acid in the presence of an acid catalyst to form the ester. The reaction conditions typically include heating under reflux and using a dehydrating agent to drive the reaction to completion.
Chemical Reactions Analysis
Methyl 3-amino-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-amino-4-hydroxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a building block for the synthesis of biologically active compounds.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: As a precursor for the synthesis of dyes and agrochemicals
Comparison with Similar Compounds
Methyl 3-amino-4-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-amino-3-hydroxybenzoate: Similar structure but different position of the amino and hydroxyl groups.
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a bromine atom instead of an amino group.
Methyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group
Properties
IUPAC Name |
methyl 3-amino-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQABZCSYCTZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060208 | |
Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-25-4, 63435-16-5 | |
Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Orthocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-3-amino-4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813 | |
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Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ORTHOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 3-amino-4-hydroxybenzoate in the synthesis of the studied anticonvulsant compounds?
A1: this compound serves as a crucial starting material in the multi-step synthesis of novel 4,5-disubstituted-1,2,4-triazole derivatives. [] The researchers utilize this compound to build the core structure of their target molecules, ultimately aiming to develop anticonvulsant agents with improved efficacy and reduced side effects.
Q2: How were the synthesized compounds containing the this compound scaffold characterized?
A2: The researchers employed a combination of techniques to confirm the structure and purity of their synthesized compounds. These included:
- Elemental analysis: This method verified the elemental composition of the synthesized compounds, ensuring they matched the expected formulas. []
- Spectral data analysis: Various spectroscopic methods, likely including NMR and IR spectroscopy, were used to elucidate the structures of the synthesized compounds. [] By analyzing the characteristic signals in the spectra, the researchers could confirm the presence of specific functional groups and their arrangement within the molecule.
Q3: What were the key findings related to the anticonvulsant activity of the synthesized compounds derived from this compound?
A3: The study revealed promising anticonvulsant activity for several synthesized compounds:
- Potent activity: Compounds 6g, 6h, and 6m displayed significant anticonvulsant activity in the maximal electroshock and subcutaneous pentylenetetrazole models, comparable to the standard drugs phenytoin and carbamazepine. []
- Improved safety profile: Compounds 6g, 6h, 6i, 6k, and 6m successfully passed the rotarod test, indicating a lack of neurological impairment, a common side effect of many existing anticonvulsant drugs. []
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